DLin-KC2-DMA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DLin-KC2-DMA is an ionizable cationic lipid that has been used in combination with other lipids in the formation of lipid nanoparticles . It has been used for siRNA delivery and has demonstrated in vivo activity at siRNA doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in nonhuman primates .

Synthesis Analysis

DLin-KC2-DMA was formulated and characterized in SNALP . The evolution of structure and function of lipids as well as their LNP formulation from the early-stage simple formulations to multi-components LNP and multifunctional ionizable lipids have been discussed .Molecular Structure Analysis

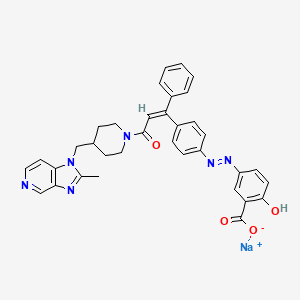

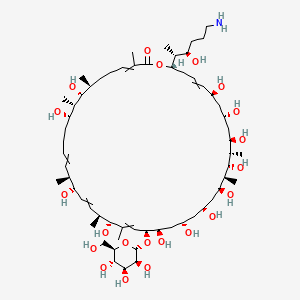

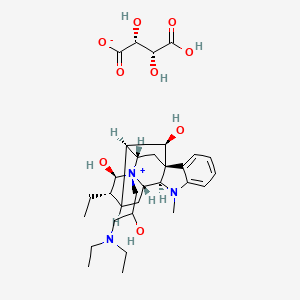

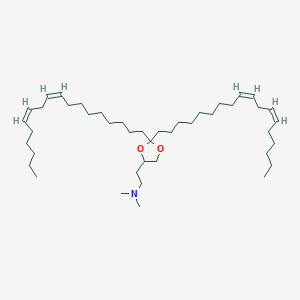

The molecular formula of DLin-KC2-DMA is C43H79NO2 . The exact mass is 641.61 and the molecular weight is 642.110 . The elemental analysis shows C, 80.43; H, 12.40; N, 2.18; O, 4.98 .Chemical Reactions Analysis

DLin-KC2-DMA has been used in combination with other lipids in the formation of lipid nanoparticles . It has been used for siRNA delivery .Physical And Chemical Properties Analysis

DLin-KC2-DMA is a liquid and is soluble in DMSO and ethanol .Applications De Recherche Scientifique

Therapeutic Applications

DLin-KC2-DMA has been used in lipid-nanoparticle components for therapeutic applications . It plays a key role in modulating potency and tolerability of lipid nanoparticles (LNPs), which have proven a successful platform for the delivery of nucleic acid (NA)-based therapeutics .

Vaccine Applications

DLin-KC2-DMA is also used in vaccine applications . In a prime-boost hemagglutinin rodent vaccine model, LNPs formulated with DLin-KC2-DMA elicited comparable or better antibody titers to other lipid compositions used in FDA approved mRNA COVID vaccines .

Delivery of siRNA

DLin-KC2-DMA has been used in the delivery of small interfering RNA (siRNA) therapy . It binds to lipid nanoparticles (LNP) and produces significant siRNA-mediated gene silencing .

Delivery of mRNA

DLin-KC2-DMA has been used in the delivery of messenger RNA (mRNA) therapy . It demonstrated superior liver delivery of mRNA when compared to other literature ionizable lipids .

Delivery of Plasmid DNA

DLin-KC2-DMA has been used in the delivery of plasmid DNA (pDNA) therapy . It facilitated higher pDNA transfection than other ionizable lipids .

Organ-Selective Gene Expression

DLin-KC2-DMA has been used in organ-selective gene expression . LNPs formulated with DLin-KC2-DMA exhibited significantly higher protein production in the spleen than in the liver .

These are just a few of the many applications of DLin-KC2-DMA in scientific research. It’s a versatile ionizable lipid, well-suited for both systemic therapeutic and intramuscular vaccine applications and able to successfully deliver diverse NA payloads .

Mécanisme D'action

Target of Action

DLin-KC2-DMA is an ionizable cationic lipid that is primarily used in the delivery of small interfering RNA (siRNA) molecules . The primary targets of DLin-KC2-DMA are the cells that the siRNA molecules are intended to affect. In particular, DLin-KC2-DMA has been shown to be effective in silencing the androgen receptor (AR) in human prostate tumor cell lines .

Mode of Action

DLin-KC2-DMA works by forming stable lipid nanoparticles (LNPs) that encapsulate the siRNA molecules . These LNPs are taken up by cells, and once inside, DLin-KC2-DMA facilitates the release of the siRNA into the cytoplasm . This is achieved through a proposed mechanism of action where the ionizable cationic lipids and endosomal membrane anionic lipids combine to form ion pairs, promoting the formation of inverted, non-bilayer phases such as the hexagonal HII phase . These inverted phases are associated with membrane fusion and disruption, allowing the siRNA to escape into the cytoplasm .

Biochemical Pathways

Once the siRNA is released into the cytoplasm, it can interact with the RNA-induced silencing complex (RISC), leading to the degradation of the target mRNA and thus silencing the expression of the target gene . This can affect various biochemical pathways depending on the specific gene that is being targeted. For example, in the case of silencing the AR gene, this would affect the androgen signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of DLin-KC2-DMA are largely determined by its formulation into LNPs. These LNPs have been shown to have in vivo activity at siRNA doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in nonhuman primates .

Result of Action

The primary result of DLin-KC2-DMA’s action is the effective delivery of siRNA into cells and the subsequent silencing of the target gene . This can lead to various molecular and cellular effects depending on the specific gene that is being targeted. For instance, silencing the AR gene in prostate tumor cells can lead to tumor growth inhibition .

Action Environment

The action of DLin-KC2-DMA can be influenced by various environmental factors. For instance, the pH of the environment can trigger cargo release from the LNP core by turning aminolipids inside out, thereby destabilizing both the LNP shell and the endosomal membrane . This suggests that the intracellular environment, particularly the acidic environment of the endosome, plays a crucial role in the action of DLin-KC2-DMA .

Safety and Hazards

Orientations Futures

DLin-KC2-DMA has shown promise in the field of gene therapies, including mRNA vaccines against SARS-CoV-2 infections . It has been used in combination with other lipids in the formation of lipid nanoparticles for the delivery of a variety of therapeutic nucleic acids . Future research may focus on the design of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines, and immunotherapies .

Propriétés

IUPAC Name |

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFJOIPOPUJUMI-KWXKLSQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DLin-KC2-DMA | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.